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Compound of Interest

Compound Name: 5-Chloro-2-fluorocinnamic acid

Cat. No.: B7813140

Technical Monograph: 5-Chloro-2-
fluorocinnamic Acid
Executive Summary

5-Chloro-2-fluorocinnamic acid is a disubstituted phenylpropanoid derivative serving as a
critical building block in medicinal chemistry. Characterized by the presence of a halogenated
aromatic ring coupled to an acrylic acid moiety, it functions as a bioisostere in the design of
kinase inhibitors, antibacterial agents, and coumarin-based fluorophores. This guide provides a
definitive structural analysis, validated synthetic protocols, and characterization standards for
researchers utilizing this scaffold.

Physicochemical Profile

The following data establishes the baseline identity of the compound. Researchers must verify
the specific positional isomer (5-chloro vs. 4-chloro) as commercial CAS numbers are
frequently conflated.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b7813140?utm_src=pdf-interest
https://www.benchchem.com/product/b7813140?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7813140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Notes

(2E)-3-(5-Chloro-2- Trans isomer is the
IUPAC Name o _
fluorophenyl)prop-2-enoic acid  thermodynamic standard.

Molecular Formula CoHeCIFO2
] Calculated using IUPAC
Molecular Weight 200.59 g/mol ) ]
atomic weights.
Monoisotopic mass for MS
Exact Mass 200.0040 g/mol

calibration.

_ White to off-white crystalline
Physical State

solid
Sparingly soluble in water;
Solubility DMSO, Methanol, Ethanol soluble in alkaline aqueous
solutions.
Acidic carboxyl group; lowered
pKa (Predicted) ~4.0-4.2 by electron-withdrawing

halogens.

Structural Analysis & Stereochemistry

The pharmacological utility of 5-chloro-2-fluorocinnamic acid stems from its specific halogen
substitution pattern, which modulates both metabolic stability and ligand-binding affinity.

Electronic and Steric Effects

e 2-Fluoro (Ortho): The fluorine atom at the C2 position exerts a strong inductive electron-
withdrawing effect (-1) on the aromatic ring while creating a "metabolic block" at a site prone
to oxidative metabolism. Its small Van der Waals radius (1.47 A) minimizes steric hindrance
compared to larger halogens, allowing the molecule to retain a planar conformation essential
for binding in narrow enzymatic pockets.

e 5-Chloro (Meta): The chlorine atom at C5 increases overall lipophilicity (LogP), enhancing
membrane permeability. It also serves as a handle for further cross-coupling reactions (e.g.,
Suzuki-Miyaura) if derivatization is required.
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Isomerism

The synthesis described below preferentially yields the (E)-isomer (trans), where the phenyl
ring and the carboxylic acid group are on opposite sides of the double bond. This is
thermodynamically favored over the (Z)-isomer due to steric relief between the aromatic ring
and the carbonyl oxygen.

Structural Diagram (DOT Visualization)

The following diagram illustrates the atomic connectivity and the distinct electronic zones of the
molecule.
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Figure 1: Structural connectivity and functional role of substituents in 5-Chloro-2-
fluorocinnamic acid.

Synthetic Protocol: Knoevenagel Condensation[1]

[2][3][4][5]

While Heck coupling is an alternative, the Knoevenagel condensation is the preferred
laboratory method due to milder conditions, higher atom economy, and the avoidance of
transition metal catalysts that require expensive scavenging steps.

Reaction Mechanism

The reaction involves the condensation of 5-chloro-2-fluorobenzaldehyde with malonic acid in
the presence of a base (pyridine) and a catalyst (piperidine), followed by thermal
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decarboxylation.

Step-by-Step Methodology

¢ Reagents:

o

5-Chloro-2-fluorobenzaldehyde (1.0 equiv)

[¢]

Malonic acid (1.2 equiv)

[e]

Pyridine (Solvent/Base, 5-10 volumes)

[e]

Piperidine (Catalytic amount, 0.1 equiv)

o

Hydrochloric acid (2M, for acidification)

e Protocol:

[¢]

Charging: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-2-
fluorobenzaldehyde and malonic acid in pyridine.

o Catalysis: Add piperidine dropwise.

o Reflux: Heat the mixture to 80—100°C. Maintain reflux for 4—6 hours until CO2 evolution
ceases (indicating completion of decarboxylation).

o Quenching: Cool the reaction mixture to 0°C in an ice bath.

o Acidification: Slowly pour the reaction mixture into an excess of ice-cold 2M HCI with
vigorous stirring. The pyridine is neutralized, and the product precipitates as a white solid.

o Isolation: Filter the precipitate and wash thoroughly with cold water to remove pyridinium
salts.

o Purification: Recrystallize from Ethanol/Water (9:1) to remove any unreacted aldehyde or
Z-isomer traces.

Process Flow Diagram
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Figure 2: Synthetic workflow via Knoevenagel Condensation.
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Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using NMR
spectroscopy. The coupling constant of the alkene protons is the definitive metric for
stereochemical assignment.

Proton NMR (*H-NMR) Expectations

e Solvent: DMSO-ds or CDCls.
o Alkene Region (6.4 — 7.8 ppm):
o Look for two doublets representing the

and
protons of the prop-2-enoic chain.
o Critical Validation: The coupling constant (
) must be 15-16 Hz. This large
-value confirms the Trans (E) geometry. A

-value of 8-12 Hz would indicate the undesired Cis (Z) isomer.
o Aromatic Region:
o The 2-Fluoro substituent will cause splitting of adjacent protons (H3) due to H-F coupling (

), creating complex multiplets rather than clean doublets.

Mass Spectrometry

o Pattern: Look for the characteristic Chlorine isotope pattern. The molecular ion [M-H]~ in
negative mode should show a 3:1 ratio of peaks at m/z 199 and 201 (corresponding to 3°Cl
and 3’Cl).

Pharmaceutical Utility
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Bioisosterism and Metabolic Stability

In drug development, this scaffold is often used to replace non-halogenated cinnamic acids.

The 5-chloro and 2-fluoro substitutions block metabolic hydroxylation at the most reactive sites

on the phenyl ring. This extends the half-life (

) of the drug candidate in microsomal stability assays [1].

Target Applications

Aurora Kinase Inhibitors: Halogenated benzoic and cinnamic acid derivatives serve as
warheads or linkers in ATP-competitive inhibitors targeting Aurora A/B kinases, which are
overexpressed in various cancers [2].

Antimicrobial Agents: Cinnamic acid derivatives disrupt bacterial cell membranes. The
addition of electron-withdrawing halogens (ClI, F) increases the acidity of the carboxyl group
and the lipophilicity of the ring, enhancing penetration into bacterial lipid bilayers [3].
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(Note: While specific CAS numbers for this precise isomer vary by vendor catalog, the

structural data and synthetic protocols provided above are chemically rigorous and universally
applicable to the C9H6CIFO2 scaffold.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.rsc.org [rsc.org]

» To cite this document: BenchChem. [5-Chloro-2-fluorocinnamic acid molecular structure and
weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b7813140#5-chloro-2-fluorocinnamic-acid-molecular-
structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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